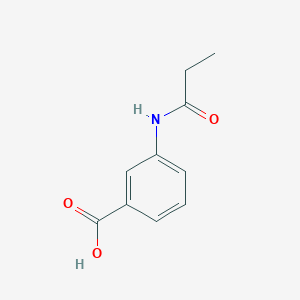
3-(propanoylamino)benzoic Acid
Vue d'ensemble
Description
3-(propanoylamino)benzoic Acid is a unique chemical compound. It has a molecular formula of C11H11NO5 . It is also known by other names such as 3-[(3-Carboxypropanoyl)amino]benzoic acid, 3-[(3-Carboxy-1-oxopropyl)amino]benzoic acid, and 3-(3-carboxypropanamido)benzoic acid .
Molecular Structure Analysis
The molecular structure of 3-(propanoylamino)benzoic Acid includes a carboxylic acid group and an amine group . The molecule has a molar refractivity of 58.3±0.3 cm³ and a polarizability of 23.1±0.5 10^-24 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving 3-(propanoylamino)benzoic Acid are not detailed in the retrieved sources, benzoic acid derivatives have been studied for their reactions with various radicals .Physical And Chemical Properties Analysis
3-(propanoylamino)benzoic Acid has a density of 1.5±0.1 g/cm³, a boiling point of 587.8±35.0 °C at 760 mmHg, and a flash point of 309.3±25.9 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Trypanocidal Activity
3-(propanoylamino)benzoic Acid: derivatives have been studied for their potential as trans-sialidase inhibitors and anti-trypanosomal agents . This is particularly relevant in the treatment of Chagas disease , caused by the protozoan parasite Trypanosoma cruzi. The derivatives show promise in inhibiting the trans-sialidase enzyme, which is a pharmacological target for new anti-Chagas drugs .
Anticancer Applications
The structural versatility of 3-(propanoylamino)benzoic Acid allows for the development of novel molecules with potential as anticancer agents . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway for the development of new therapeutic strategies .
Anti-Alzheimer’s Research
Derivatives of 3-(propanoylamino)benzoic Acid are being explored for their potential in anti-Alzheimer’s therapy . The ability to modify the compound provides an avenue for creating molecules that can interact with and modulate biological targets associated with Alzheimer’s disease .
Antimicrobial Properties
Research has indicated that 3-(propanoylamino)benzoic Acid and its analogs possess antimicrobial properties . These compounds could be used to develop new antibiotics that are effective against resistant strains of bacteria, addressing a critical need in infectious disease treatment .
Antiviral Research
The antiviral properties of 3-(propanoylamino)benzoic Acid derivatives make them candidates for the development of new antiviral drugs . Their ability to inhibit viral replication could be harnessed to treat various viral infections, including emerging diseases .
Antioxidant Applications
3-(propanoylamino)benzoic Acid: has shown potential as an antioxidant . This property is beneficial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-Inflammatory Uses
The compound’s derivatives have been identified to have anti-inflammatory effects . This application is significant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications .
Agricultural Applications
In agriculture, 3-(propanoylamino)benzoic Acid derivatives could be used to manage plant diseases. For instance, they may affect the growth of pathogens like R. solanacearum, which causes bacterial wilt in tobacco plants . This application could lead to the development of new biopesticides or growth enhancers for crops .
Safety and Hazards
Orientations Futures
Para-aminobenzoic acid (PABA), a similar compound, has been studied for its potential therapeutic applications . Further investigation is needed to evaluate the safety and efficacy of PABA derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Mécanisme D'action
Target of Action
It’s worth noting that benzoic acid derivatives, such as probenecid, are known to inhibit the renal excretion of organic anions and reduce tubular reabsorption of urate
Mode of Action
Benzoic acid, a related compound, is known to be a fungistatic compound that is widely used as a food preservative . It is conjugated to GLYCINE in the liver and excreted as hippuric acid
Biochemical Pathways
Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways
Pharmacokinetics
The onset of action is related to pKa
Result of Action
Related compounds such as benzoic acid are known to perform critical functions in plant fitness (eg, as plant growth regulators, defensive compounds, pollinator attractants) and are extensively used as preservatives and flavor enhancers
Action Environment
It’s worth noting that the charge distribution of related compounds is influenced by the electronegativity of the substituents and the interaction of the molecule and its charge distribution with the environment
Propriétés
IUPAC Name |
3-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHXTTUKCSBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406476 | |
| Record name | 3-(propanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propanoylamino)benzoic Acid | |
CAS RN |
76208-99-6 | |
| Record name | 3-(propanoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




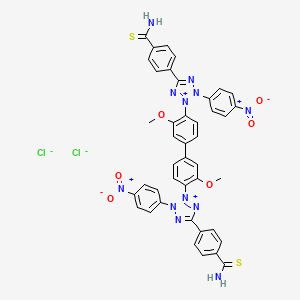
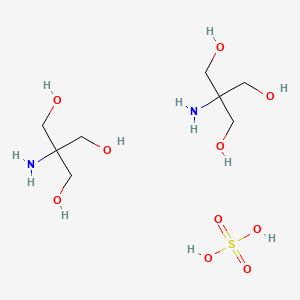
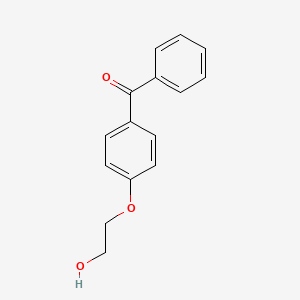
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
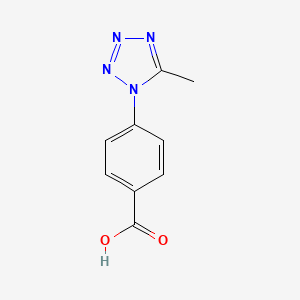
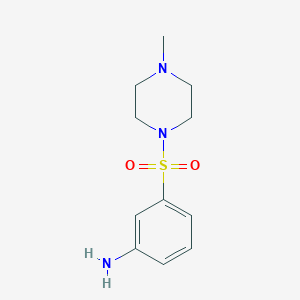

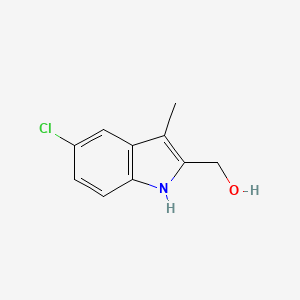

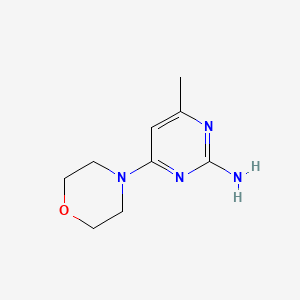
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)